Maackiain

Descripción general

Descripción

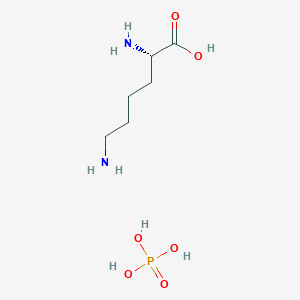

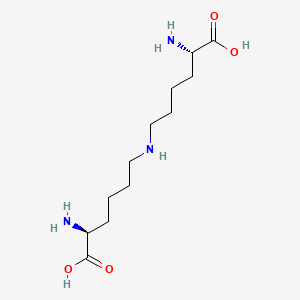

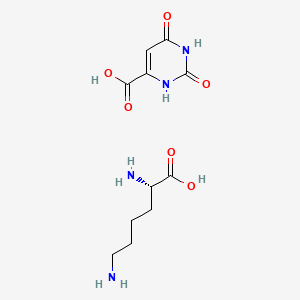

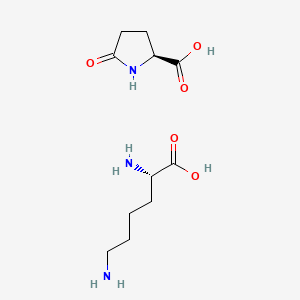

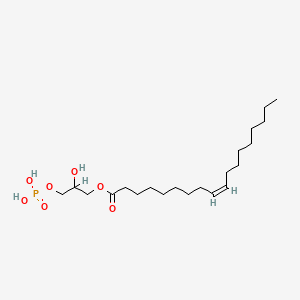

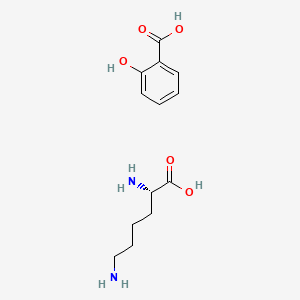

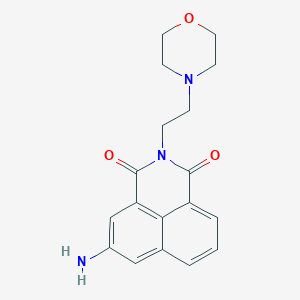

El Maackiain es un análogo de flavonoides que se encuentra de forma natural, aislado de la medicina herbal tradicional Sophora flavescens . Exhibe una gama de actividades biológicas, incluyendo efectos neuroprotectores, antialérgicos, antiinflamatorios y proapoptóticos . El compuesto tiene una fórmula molecular de C16H12O5 y un peso molecular de 284,26 g/mol .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El Maackiain ejerce sus efectos a través de diversos objetivos y vías moleculares. En el cáncer de cuello uterino, inhibe la vía diana de la rapamicina en mamíferos, induciendo así la autofagia en las células cancerosas . Esta regulación depende de la activación de la proteína quinasa activada por AMP, y la inhibición de esta quinasa revierte la actividad anticancerígena del this compound . En modelos de obesidad, el this compound limita la acumulación de lípidos al regular al alza los reguladores metabólicos clave como el receptor nuclear 49 y la proteína quinasa activada por AMP .

Análisis Bioquímico

Biochemical Properties

Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, this compound modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, this compound inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, this compound protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore this compound’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate interactions. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, this compound activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods. In in vitro studies, this compound consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, this compound demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that this compound’s effects are sustained over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In type 2 diabetic rat models, this compound administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, this compound accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that this compound reaches its site of action within the cell.

Métodos De Preparación

El Maackiain se puede extraer de Sophora flavescens utilizando diversas técnicas cromatográficas . Las rutas sintéticas para el this compound implican el uso de cromatografía en columna de resina macroporosa (MRCC) para la purificación preparativa de flavonoides totales de Sophora tonkinensis . Los métodos de producción industrial suelen implicar procesos de extracción y purificación a gran escala para aislar el this compound de fuentes vegetales.

Análisis De Reacciones Químicas

El Maackiain sufre varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

El Maackiain es único entre los flavonoides debido a sus actividades biológicas y objetivos moleculares específicos. Compuestos similares incluyen otros flavonoides como la genisteína, la daidzeína y la biocanina A, que también exhiben propiedades antiinflamatorias y anticancerígenas . La capacidad del this compound para modular vías específicas como la vía proteína quinasa activada por AMP/diana de la rapamicina en mamíferos/autofagia y la vía PINK1/Parkin lo distingue de estos otros compuestos .

Propiedades

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.